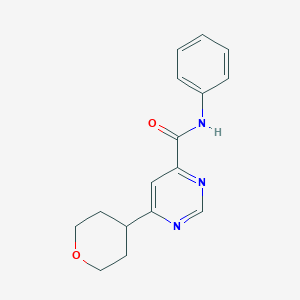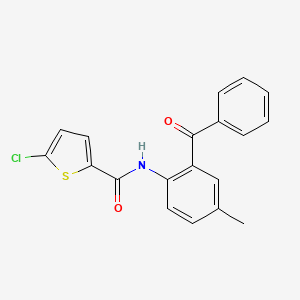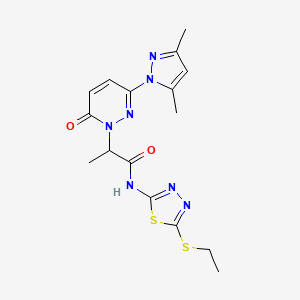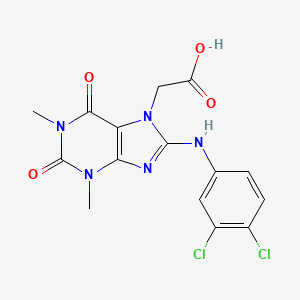![molecular formula C21H18ClN5O3 B2722214 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1251679-05-6](/img/structure/B2722214.png)
2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound, 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide, belongs to a class of organic compounds known as triazolopyrazines. These compounds are characterized by their unique tricyclic structure, which integrates a triazole ring with a pyrazine ring, often giving them potent biological activities. The specific compound is notable for its diverse applications in scientific research, especially due to its rich functional groups and potential pharmacological properties.
Wirkmechanismus
Target of Action
Similar compounds have been found to target the c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s suggested that similar compounds may inhibit the activity of their target proteins, such as c-met kinase , leading to a decrease in the signaling pathways that promote cell growth and survival.
Biochemical Pathways
Given its potential target, it might influence pathways related to cell growth and survival, particularly those involving c-met kinase .
Result of Action
Based on the potential inhibition of c-met kinase , it could potentially lead to a decrease in cell growth and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions starting from readily available precursors. Here is a typical synthetic pathway:
Formation of the triazolo[4,3-a]pyrazine core: : This is typically achieved through cyclization reactions that combine appropriate hydrazines and halogenated pyrazines under thermal or catalytic conditions.
Introduction of the phenoxy group: : This step involves nucleophilic aromatic substitution reactions where a phenol derivative reacts with a suitable leaving group on the triazolopyrazine ring
Acetamide linkage formation: : The final step generally involves amide coupling reactions, where the acetamide group is attached to the triazolopyrazine core using reagents such as carbodiimides in the presence of suitable catalysts.
Industrial Production Methods
Industrial-scale production of this compound might use optimized versions of the synthetic methods described, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques like continuous flow synthesis, use of greener solvents, and recycling of catalysts can be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the phenyl rings or the triazolopyrazine core, leading to the formation of quinone-like structures or other oxidative derivatives.
Reduction: : Reduction reactions typically affect the carbonyl group within the acetamide moiety, converting it into alcohols or amines depending on the reagents and conditions used.
Substitution: : The chloro substituent on the phenoxy group can be displaced by nucleophiles, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or mild oxidants like hydrogen peroxide can be used.
Reduction: : Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation (using palladium on carbon) are commonly employed.
Substitution: : Nucleophilic reagents such as amines or thiols in the presence of bases (e.g., NaOH, K2CO3) facilitate substitution reactions.
Major Products
The major products of these reactions are typically derivatives of the original compound with modifications on the triazolopyrazine core, the phenoxy group, or the acetamide moiety, leading to new structures with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
This compound has a broad spectrum of applications in scientific research:
Chemistry: : Its unique tricyclic structure makes it a valuable scaffold for designing new molecules with potential biological activities.
Biology: : It can be used to study enzyme interactions, given its potential as an enzyme inhibitor.
Medicine: : Preliminary studies might explore its pharmacological effects, such as anti-inflammatory or anticancer properties.
Industry: : The compound's stability and functional versatility make it useful in the development of new materials or as a precursor for other complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazolopyrazine derivatives, this compound stands out due to the unique combination of functional groups:
Unique Functional Groups: : The combination of a chloro-substituted phenoxy group, an acetamide linkage, and a dimethylphenyl moiety.
Similar Compounds: : Other triazolopyrazine derivatives, such as those with different substituents on the triazole ring or variations in the phenoxy group, may have similar core structures but differ in their biological activity and applications.
List of Similar Compounds
2-(8-(4-fluorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide: : Similar but with a fluorine atom instead of chlorine.
2-(8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide: : Similar but with a methyl group instead of chlorine.
2-(8-(4-bromophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide: : Similar but with a bromine atom instead of chlorine.
This article should give you a comprehensive understanding of this compound and its significance in various fields. Hope you find it enlightening!
Eigenschaften
IUPAC Name |
2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-3-4-14(2)17(11-13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-16-7-5-15(22)6-8-16/h3-11H,12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWCHZOBQMTZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2722133.png)

![8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2722135.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722136.png)
![3-[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2722137.png)


![N-(2-methoxy-5-methylphenyl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2722143.png)
![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)

![2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2722148.png)
![2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide](/img/structure/B2722150.png)


